molecular formula C10H12BrN3O3 B8350961 Methyl 5-bromo-2-(3-ethylureido)isonicotinate

Methyl 5-bromo-2-(3-ethylureido)isonicotinate

Cat. No. B8350961
M. Wt: 302.12 g/mol
InChI Key: FKOYWJULDIFIQI-UHFFFAOYSA-N
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Patent
US08569484B2

Procedure details

A solution of methyl 5-bromo-2-(3-ethylureido)isonicotinate (Intermediate 4, 261 g, 865 mmol) and 7N ammonia in methanol (1.7 L) was allowed to stir at room temperature for 3 d. The solid that precipitated was then collected by filtration, rinsed with methanol (2×500 mL), and then dried on a high vacuum pump overnight, yielding 237 g (95%) of 5-bromo-2-(3-ethylureido)isonicotinamide as a smooth white solid.
Quantity
261 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.7 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([C:8](OC)=[O:9])=[CH:6][C:5]([NH:12][C:13]([NH:15][CH2:16][CH3:17])=[O:14])=[N:4][CH:3]=1.[NH3:18]>CO>[Br:1][C:2]1[C:7]([C:8]([NH2:18])=[O:9])=[CH:6][C:5]([NH:12][C:13]([NH:15][CH2:16][CH3:17])=[O:14])=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
261 g
Type
reactant
Smiles
BrC1=CN=C(C=C1C(=O)OC)NC(=O)NCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CN=C(C=C1C(=O)OC)NC(=O)NCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
1.7 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 3 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid that precipitated
FILTRATION
Type
FILTRATION
Details
was then collected by filtration
WASH
Type
WASH
Details
rinsed with methanol (2×500 mL)
CUSTOM
Type
CUSTOM
Details
dried on a high vacuum pump overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC1=CN=C(C=C1C(=O)N)NC(=O)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 237 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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